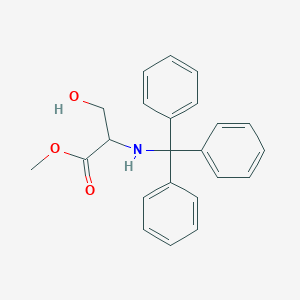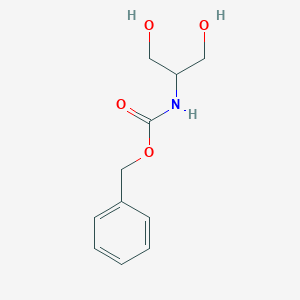
N-Cbz-2-amino-1,3-propanediol
Overview
Description
N-Cbz-2-amino-1,3-propanediol, also known as N-benzyloxycarbonyl-2-amino-1,3-propanediol, is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of 2-amino-1,3-propanediol. It is commonly used in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-1,3-propanediol can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-amino-1,3-propanediol with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting 2-amino-1,3-propanediol with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-amino-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenation or other reduction methods.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 2-amino-1,3-propanediol after removal of the Cbz group.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
N-Cbz-2-amino-1,3-propanediol has several scientific research applications, including:
Medicine: Utilized in the development of cationic polymers for gene delivery and other biomedical applications.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-Cbz-2-amino-1,3-propanediol is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, including peptides and pharmaceuticals .
Comparison with Similar Compounds
N-Cbz-2-amino-1,3-propanediol can be compared with other similar compounds, such as:
N-Boc-2-amino-1,3-propanediol: Similar to this compound but uses a tert-butyloxycarbonyl (Boc) protecting group instead of a Cbz group.
N-Fmoc-2-amino-1,3-propanediol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
2-amino-1,3-propanediol: The unprotected form of the compound.
Uniqueness
This compound is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential .
Properties
IUPAC Name |
benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLPPMZRYNQWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442111 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71811-26-2 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Cbz-2-amino-1,3-propanediol in the synthesis of functional polymers?
A1: this compound is a valuable precursor for synthesizing cyclic carbonate monomers containing protected amino groups. In the study, it was reacted with ethyl chloroformate to produce (2-oxo[1,3]dioxan-5-yl)carbamic acid benzyl ester (CAB) []. CAB can then be polymerized to create poly(trimethylene carbonate) with pendant benzyloxycarbonyl-protected amine groups. These protected amines can be further modified to introduce various functionalities, making this a versatile platform for developing new biocompatible and biodegradable materials.
Q2: What types of copolymers were synthesized using the CAB monomer derived from this compound?
A2: The researchers utilized the CAB monomer in ring-opening copolymerization reactions with several other monomers, including ε-caprolactone, trimethylene carbonate, L-lactide, and polyethylene glycol monomethyl ether []. This resulted in the successful synthesis of diverse copolymers, including polyester-polycarbonate and polyester-polycarbonate-polyether terpolymers []. These copolymers have potential applications in various fields due to their controllable properties and potential biodegradability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


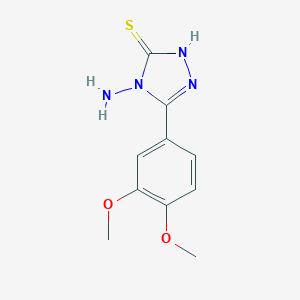
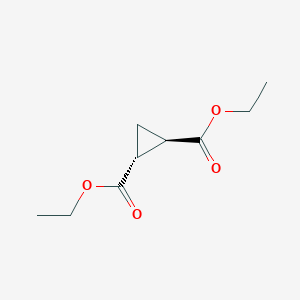
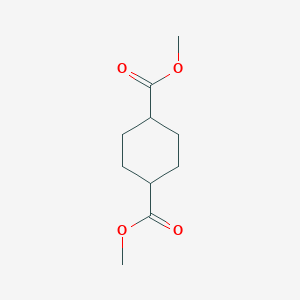

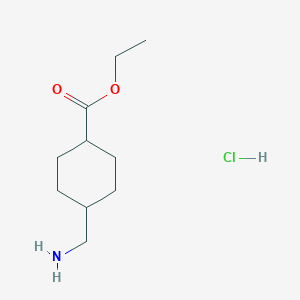
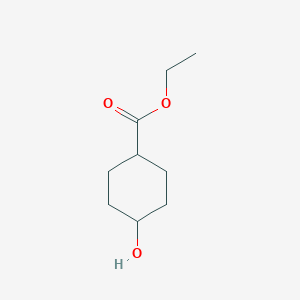

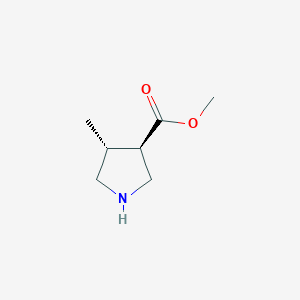
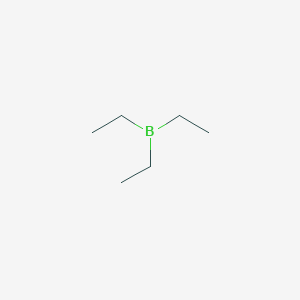


![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

